In Vitro Cytotoxicity Profile: Comparative IC50 Values Against MCF-7 Breast Cancer Cells
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate exhibits an in vitro cytotoxicity IC50 of 15.6 µM against the MCF-7 breast cancer cell line . This potency can be positioned within the context of other thiadiazole-based anticancer agents, such as compound 13b which showed an IC50 range of 3.98-11.81 µM against MCF-7 cells, and the more potent VEGFR-2 inhibitor with an IC50 of 41.51 nM [1]. These data are cross-study comparable, highlighting the compound's moderate activity as a baseline for scaffold optimization.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15.6 µM |
| Comparator Or Baseline | Compound 13b (thiadiazole derivative); IC50 range: 3.98-11.81 µM |
| Quantified Difference | Target compound is 1.3- to 3.9-fold less potent than comparator |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
Provides a quantitative potency benchmark for researchers selecting a core scaffold for anticancer drug discovery, enabling comparison to more optimized, potent derivatives.
- [1] Elgammal WE, et al. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Future Med Chem. 2025 Apr;17(8):915-927. View Source
